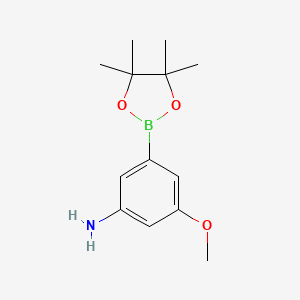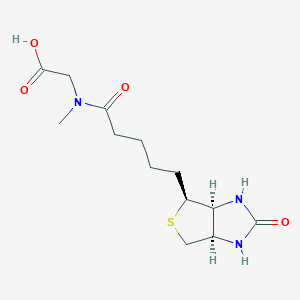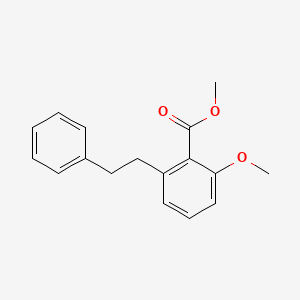![molecular formula C9H13ClN2 B3105627 N-[(2-chloropyridin-3-yl)methyl]propan-2-amine CAS No. 1542369-40-3](/img/structure/B3105627.png)
N-[(2-chloropyridin-3-yl)methyl]propan-2-amine
Vue d'ensemble
Description
“N-[(2-chloropyridin-3-yl)methyl]propan-2-amine” is a chemical compound with the molecular weight of 156.61 . It is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H9ClN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 156.61 .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
- Research has explored the synthesis of novel compounds through reactions involving nitrogen-containing molecules. For instance, the synthesis of various heterocyclic compounds from reactions with N-, N,N-, and N,O-nucleophilic agents has been documented. These processes yield a wide range of compounds, including amides, pyrrolones, and furopyridines, which have potential applications in developing new pharmaceuticals and materials (Kamneva, Anis’kova, & Egorova, 2018).
Degradation of Hazardous Compounds
- Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, such as aromatic amines, which are resistant to conventional degradation processes. These processes are crucial for mineralizing these compounds, thus reducing their harmful impact on the environment (Bhat & Gogate, 2021).
Analytical Techniques for Toxicants
- The analysis of heterocyclic aromatic amines (HAAs), which are carcinogenic substances found in cooked meat, has been extensively reviewed. The review covers the development of analytical methods for detecting HAAs and their metabolites in biological matrices, foodstuff, and beverages. These analytical techniques are crucial for understanding the biological effects of HAAs and assessing individual exposures (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Safety and Hazards
This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-[(2-chloropyridin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12-6-8-4-3-5-11-9(8)10/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOLFSRJDKLAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3105556.png)

![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)



![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)
![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)